3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine
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Overview
Description
3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine is a heterocyclic compound that contains a tetrazine ring substituted with a 4-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with methyl isocyanate to yield the desired tetrazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while substitution reactions can produce a variety of functionalized tetrazine derivatives .
Scientific Research Applications
3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1,2,4,5-tetrazine: Lacks the methyl group, which may affect its reactivity and applications.
6-Methyl-1,2,4,5-tetrazine: Lacks the 4-chlorophenyl group, leading to different chemical properties and uses.
4-Chlorophenyl-1,2,4,5-tetrazine: Similar structure but without the methyl group, influencing its chemical behavior
Uniqueness
3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine is unique due to the presence of both the 4-chlorophenyl and methyl groups, which confer distinct chemical properties and potential applications. Its combination of substituents allows for versatile reactivity and functionality in various scientific and industrial contexts.
Properties
CAS No. |
923582-39-2 |
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Molecular Formula |
C9H9ClN4 |
Molecular Weight |
208.65 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C9H9ClN4/c1-6-11-13-9(14-12-6)7-2-4-8(10)5-3-7/h2-6,11H,1H3 |
InChI Key |
LSGWARFVZANCGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1NN=C(N=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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